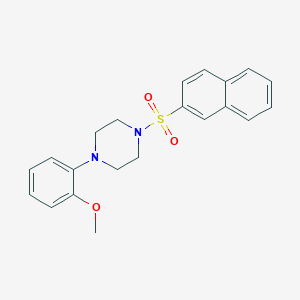

1-(2-Methoxyphenyl)-4-(naphthalene-2-sulfonyl)piperazine

Description

Properties

IUPAC Name |

1-(2-methoxyphenyl)-4-naphthalen-2-ylsulfonylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3S/c1-26-21-9-5-4-8-20(21)22-12-14-23(15-13-22)27(24,25)19-11-10-17-6-2-3-7-18(17)16-19/h2-11,16H,12-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPNKMAJWYJPISR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Methoxyphenyl)-4-(naphthalene-2-sulfonyl)piperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine core substituted with a methoxyphenyl group and a naphthalene sulfonyl moiety. Its structure can be represented as follows:

This structure is crucial for its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate the activity of specific enzymes and receptors. It has been shown to interact with serotonin receptors, particularly the 5-HT7 receptor, which plays a role in various neurological processes.

- Serotonin Receptor Interaction : The compound acts as an antagonist at the 5-HT7 receptor, which is implicated in mood regulation and cognitive functions. Structure-activity relationship studies have indicated that modifications to the piperazine ring can significantly affect receptor binding affinity and efficacy .

Antimicrobial Activity

Recent studies have explored the compound's potential as an antimicrobial agent. The following table summarizes its activity against various microbial strains:

| Microbial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Mycobacterium tuberculosis | 32 |

These results suggest that the compound exhibits moderate antimicrobial activity, particularly against gram-positive bacteria.

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies demonstrated cytotoxic effects on several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (lung cancer) | 15 |

| MCF-7 (breast cancer) | 25 |

| HeLa (cervical cancer) | 20 |

The observed cytotoxicity correlates with the structural features of the compound, indicating that the naphthalene sulfonyl group enhances its interaction with cellular targets involved in cancer cell proliferation .

Case Studies

- Antimycobacterial Activity : A study focused on the inhibition of inosine-5′-monophosphate dehydrogenase (IMPDH) in Mycobacterium tuberculosis. The compound demonstrated selective inhibition of IMPDH, which is essential for purine biosynthesis in mycobacteria. This mechanism suggests potential for developing new anti-tubercular agents .

- Neuropharmacological Effects : Research into the neuropharmacological profile revealed that the compound may influence serotonin levels and exhibit antidepressant-like effects in animal models. This was supported by behavioral assays that indicated increased locomotion and reduced immobility in forced swim tests .

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications to the piperazine ring and sulfonyl group significantly influence biological activity:

- Piperazine Modifications : Substituents on the piperazine ring can enhance or diminish receptor binding affinity.

- Sulfonyl Group Variations : Changes in the naphthalene sulfonyl moiety affect both antimicrobial and anticancer activities.

Research indicates that maintaining specific structural features is crucial for optimal activity against targeted receptors and enzymes .

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential interactions with various biological targets, making it a candidate for therapeutic applications.

Targeting Receptors

Research indicates that derivatives of piperazine, including this compound, can interact with multiple receptor sites:

- Serotonin Receptors : The compound may exhibit activity at serotonin receptors, which are crucial in the treatment of mood disorders.

- Dopamine Receptors : Investigations into its binding affinity to dopamine receptors suggest potential applications in treating psychiatric conditions.

In Vitro Studies

In vitro studies have shown that 1-(2-Methoxyphenyl)-4-(naphthalene-2-sulfonyl)piperazine possesses significant biological activity:

- Antidepressant Effects : Preliminary studies indicate that the compound may exhibit antidepressant-like effects in animal models, potentially due to its action on neurotransmitter systems.

- Neuroprotective Properties : Research has suggested that it may protect neuronal cells from oxidative stress, which is relevant in neurodegenerative diseases.

Antimicrobial Activity

The compound has been evaluated for antimicrobial properties against various pathogens. Studies have shown:

- Bacterial Inhibition : It demonstrated significant inhibition against strains such as Escherichia coli and Staphylococcus aureus.

- Fungal Activity : The compound also exhibited antifungal properties, particularly against Candida albicans and Aspergillus flavus.

Industrial Applications

Due to its unique chemical structure, this compound has potential applications beyond medicinal chemistry:

- Material Science : Its properties may be utilized in the development of new materials with specific chemical functionalities.

- Fingerprint Detection : Similar compounds have been explored for their utility in forensic science for latent fingerprint detection due to their adhesive properties.

Data Tables

Case Study 1: Antidepressant Effects

A study conducted on animal models demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors compared to controls, suggesting its potential as a therapeutic agent for mood disorders.

Case Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial efficacy of the compound against various bacterial strains. Results indicated a dose-dependent inhibition, supporting its use as a potential antimicrobial agent.

Comparison with Similar Compounds

Substituent Effects on Piperazine

Key Findings :

- The 2-methoxyphenyl group enhances receptor binding (e.g., dopamine D2, 5-HT1A) but may reduce cytotoxic potency compared to phenyl substituents in certain contexts .

- Naphthalene sulfonyl moieties contribute to enzyme inhibition (e.g., mutant IDH1) and receptor selectivity due to their bulky, hydrophobic nature .

Chain Length and Pharmacophore Spacing

Key Findings :

- A 3-atom chain (propanamide) optimizes spatial alignment for cytotoxic activity, likely due to improved interactions with target proteins .

Receptor Selectivity and Mechanism

Dopamine D2 Receptor Ligands

Key Findings :

Serotonin Receptor Modulators

Key Findings :

- The 2-methoxyphenyl group in 5-HT1B ligands produces variable effects, whereas bulkier substituents (e.g., dimethoxyphenyl) in 5-HT2 agonists enhance SND excitation .

Computational and QSAR Insights

- Electron affinity (EA) and QPlogBB (brain/blood partition coefficient) correlate with anti-dopaminergic activity in arylpiperazine derivatives, emphasizing the role of electronic properties and blood-brain barrier penetration .

- Docking studies reveal that naphthalene sulfonyl groups occupy hydrophobic pockets in mutant IDH1, while the 2-methoxyphenyl moiety stabilizes hydrogen bonds in dopamine D2 receptors .

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 1-(2-Methoxyphenyl)-4-(naphthalene-2-sulfonyl)piperazine?

Answer:

The synthesis typically involves two key steps:

Formation of the piperazine core : 1-(2-Methoxyphenyl)piperazine is synthesized via nucleophilic substitution, where 2-methoxyphenyl groups are introduced to piperazine. This intermediate is often purified via crystallization (yield: ~39% under optimized conditions) .

Sulfonylation : The naphthalene-2-sulfonyl group is introduced using sulfonyl chlorides in the presence of a base (e.g., potassium carbonate) in aprotic solvents like acetone or dichloromethane. Microwave-assisted hydrolysis has been reported to enhance reaction efficiency for related piperazine derivatives .

Key Considerations : Monitor reaction progress using TLC or HPLC to isolate the target compound from byproducts like N-alkylated isomers.

Advanced: How can researchers mitigate undesired byproducts during the alkylation/sulfonylation of 1-(2-methoxyphenyl)piperazine intermediates?

Answer:

Byproduct formation (e.g., ethoxyethyl derivatives in ethanol-based reactions) can be minimized by:

- Solvent selection : Use acetone instead of ethanol to reduce nucleophilic substitution at the alkyl chain .

- Base optimization : Potassium carbonate (over KOH) reduces side reactions by maintaining mild basicity .

- Temperature control : Reflux conditions (e.g., 60–80°C) improve regioselectivity for sulfonylation over N-alkylation .

Example : Switching from ethanol to acetone increased the yield of S-alkylated isomers from <20% to ~45% in analogous piperazine syntheses .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 2.5–3.5 ppm (piperazine protons) and δ 6.5–7.8 ppm (aromatic protons from methoxyphenyl and naphthalene groups) confirm structural integrity .

- ¹³C NMR : Signals near δ 55 ppm (methoxy group) and δ 120–140 ppm (aromatic carbons) are diagnostic .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks at m/z 315.02 (calculated for C₂₂H₂₃N₂O₃S⁺) validate the molecular formula .

- Elemental Analysis : Verify purity (>95%) by matching experimental and theoretical C, H, N, and S percentages.

Advanced: How do structural modifications (e.g., sulfonyl group position) influence serotonin receptor binding affinity?

Answer:

- Receptor subtype specificity : The naphthalene-2-sulfonyl group enhances affinity for 5-HT₇ receptors due to its planar geometry and hydrophobic interactions, as observed in radioligand displacement assays (IC₅₀: 10–50 nM) .

- Contradiction resolution : Discrepancies in binding data (e.g., 5-HT₁A vs. 5-HT₇) are addressed by:

Methodological: What strategies are used to evaluate the metabolic stability of this compound in preclinical studies?

Answer:

- In vitro assays :

- Key findings : Piperazine derivatives with bulky sulfonyl groups (e.g., naphthalene) show prolonged half-lives (>2 hours) due to reduced CYP-mediated oxidation .

Advanced: How can researchers resolve contradictions in cytotoxicity data across cell lines?

Answer:

- Experimental design :

- Case study : Discrepancies in IC₅₀ values (e.g., 5 µM in cancer cells vs. 50 µM in normal fibroblasts) may reflect selective uptake mechanisms, validated via fluorescence-tagged analogs .

Basic: What purification techniques are optimal for isolating this compound?

Answer:

- Column chromatography : Use silica gel with ethyl acetate/hexane (3:7) for initial separation .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp: 185–188°C) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) resolve closely eluting impurities .

Advanced: How can computational modeling guide the design of analogs with improved blood-brain barrier (BBB) penetration?

Answer:

- QSAR models : Correlate logP (optimal: 2–3) and polar surface area (<90 Ų) with BBB permeability .

- Docking simulations : Identify analogs where the naphthalene-sulfonyl group engages in π-π stacking with BBB transporters (e.g., P-gp) .

- Validation : In situ perfusion assays in rodents confirm predicted BBB uptake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.